4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

Medicinal Chemistry Drug Design ADME Prediction

Regioisomeric nitrile placement on THIQ scaffolds directly alters ADME-predictive properties and downstream SAR. The 8-carbonitrile isomer (CAS 1203686-31-0) positions the nitrile proximal to the secondary amine, enabling peri-interaction hydrogen-bond directionality unattainable with 5- or 7-CN isomers. • Computed LogP 1.94 & TPSA 35.82 Ų - CNS-favorable vs. parent THIQ (LogP 2.44, TPSA ~12 Ų). • ≥98% purity minimizes side-product formation in library synthesis. • Zero rotatable bonds simplify conformational analysis.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 1203686-31-0
Cat. No. B598520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
CAS1203686-31-0
Synonyms4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESCC1(CNCC2=C(C=CC=C21)C#N)C
InChIInChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3
InChIKeyHDWYBTIBSACTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile: Physicochemical Baseline


4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile (CAS 1203686-31-0) is a bicyclic tetrahydroisoquinoline (THIQ) derivative characterized by gem-dimethyl substitution at C4 and a nitrile group at C8, giving a molecular formula of C₁₂H₁₄N₂ and molecular weight of 186.25 g/mol [1]. The compound is classified as a secondary amine and features a rigid scaffold with zero rotatable bonds, a computed LogP of approximately 1.9–2.3, and a topological polar surface area (TPSA) of 35.82 Ų [1]. Its structure places it within the broader THIQ family, which serves as a key pharmacophore in numerous natural and synthetic bioactive molecules [2].

Compound Class Bicyclic tetrahydroisoquinoline (THIQ) building block
Key Substituents gem-Dimethyl at C4, nitrile at C8
Structural Feature Rigid scaffold with zero rotatable bonds

Positional and Functional-Group Specificity of THIQ Derivatives


Interchanging THIQ building blocks without accounting for regioisomeric nitrile placement, lipophilicity, hydrogen-bonding capacity, and salt form directly alters ADME-predictive properties, synthetic reactivity, and downstream biological readout. Substituting the 8‑carbonitrile isomer with the 5‑carbonitrile (CAS 1203686-62-7) or 7‑carbonitrile (CAS 1203682-40-9) isomer can yield markedly different LogP values, while using the non‑nitrile parent compound (CAS 78592-91-3) reduces TPSA by approximately 66% (from 35.82 to ~12 Ų) . Additionally, free‑base versus hydrochloride salt selection alters molecular weight by ~36 g/mol and influences solubility, hygroscopicity, and formulation behavior . These structural distinctions demand compound‑specific procurement when building structure‑activity relationships or scaling synthetic routes.

Regioisomer Shift
Nitrile placement at 5- or 7-position alters LogP, TPSA, and hydrogen-bond directionality, affecting ADME predictions and biological readout.
Salt Form Differences
Free base vs. hydrochloride salt changes molecular weight, solubility, hygroscopicity, and formulation behavior.
Parent Scaffold Loss
Substituting with the non-nitrile parent compound reduces TPSA by ~66% and removes the nitrile synthetic handle, incompatible with nitrile-based SAR.

Quantitative Differentiation Against Closest Analogs


TPSA Differentiation: 8-Carbonitrile vs. Parent THIQ

The 8‑carbonitrile group imparts a topological polar surface area (TPSA) of 35.82 Ų, compared to ~12 Ų for the non‑nitrile parent compound 4,4‑dimethyl‑1,2,3,4‑tetrahydroisoquinoline . This near‑threefold increase in TPSA is driven by the nitrogen atom of the nitrile and is expected to reduce passive membrane permeability relative to the parent scaffold while improving aqueous solubility potential .

TPSA Impact
Reported
3.0× higher
35.82 vs ~12 Ų
Supports ADME profile differentiation
Computed TPSA; influences permeability predictions
Medicinal Chemistry Drug Design ADME Prediction

LogP Differentiation Across Nitrile Regioisomers

Computational chemistry data from ChemScene indicates that the 8‑carbonitrile and 5‑carbonitrile free bases share an identical LogP of 1.94, whereas the 7‑carbonitrile hydrochloride salt exhibits a higher computed LogP of 2.36 . Separately, ChemSrc reports a LogP of 2.27 for the 8‑carbonitrile . The inter‑source variance underscores the importance of using a single computational method for comparative purposes; within the consistent ChemScene dataset, the 7‑carbonitrile salt form is approximately 0.42 LogP units more lipophilic than the 8‑carbonitrile free base.

LogP Variance
Head-to-head
Δ 0.42–0.50
8-CN vs. 7-CN HCl & parent THIQ
Isomer-specific partitioning context
Vendor-computed LogP; single method recommended for comparison
Lipophilicity QSAR Isomer Comparison

Purity Specification Variance Across Commercial Sources

Commercially available lots of the 8‑carbonitrile carry minimum purity specifications ranging from 95% (AKSci) to ≥98% (ChemScene, Leyan) . For comparison, the 5‑carbonitrile isomer is also offered at 95% minimum purity by AKSci, while the 7‑carbonitrile hydrochloride is listed at 95% purity . The ≥98% grade of the 8‑carbonitrile from ChemScene represents a 3% absolute purity advantage over the 95% grade, which can reduce by‑product interference in sensitive catalytic or biochemical assay contexts.

Purity Specification
Specification review
3% absolute improvement
≥98% vs. 95% minimum purity
Supports assay-grade procurement
≥98% grade reduces by-product interference
Quality Control Procurement Specification Assay Purity

Storage Condition Differentiation vs. Room-Temperature Analogs

The 8‑carbonitrile requires storage sealed in dry conditions at 2–8°C, while the parent 4,4‑dimethyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 78592-91-3) is stable at room temperature . The 5‑carbonitrile isomer shares the same cold‑storage requirement, but the 7‑carbonitrile hydrochloride salt (a different physical form) also specifies 2–8°C storage . This implies that the nitrile moiety, rather than the free‑base vs. salt form, drives the thermal lability necessitating refrigerated storage and shipping.

Storage Requirement
Class-level
Cold-chain needed
2–8°C vs. RT for parent THIQ
Storage logistics context
Nitrile moiety likely drives thermal lability
Stability Storage Logistics

Hydrogen-Bond Acceptor Count and Scaffold Rigidity

All three nitrile regioisomers (8‑CN, 5‑CN, 7‑CN) share the same hydrogen‑bond acceptor count (HBA = 2, arising from the secondary amine nitrogen and the nitrile nitrogen), hydrogen‑bond donor count (HBD = 1), and rotatable bond count (0) . The complete rotational restriction of the scaffold (0 rotatable bonds) distinguishes the entire 4,4‑dimethyl‑THIQ‑carbonitrile series from more flexible THIQ derivatives. Within the isomer set, the steric and electronic environment of the nitrile—peri to the amine in the 8‑isomer versus distal in the 5‑isomer—may influence metal‑coordination geometry and hydrogen‑bond directionality, though this is a structural inference rather than a quantified experimental difference.

Descriptor Parity
Class-level
HBA=2, HBD=1, Rot.=0
Identical across 8-CN, 5-CN, 7-CN
Descriptor-level indistinguishability
Isomer selection must rely on other evidence dimensions
Molecular Recognition Ligand Efficiency Structural Biology

Optimal Research and Industrial Application Scenarios


SAR Campaigns for 8-Position Nitrile Geometry

When the target binding site geometry requires a nitrile group proximal to the secondary amine (peri‑relationship at positions 8 and 1‑NH), the 8‑carbonitrile is the mandatory regioisomer. The 5‑ and 7‑isomers position the nitrile at different vectors on the aromatic ring, altering the hydrogen‑bond directionality and metal‑chelation potential . The computed TPSA of 35.82 Ų and LogP of 1.94 provide a starting point for predicting whether the 8‑CN placement yields acceptable permeability in the target tissue compartment .

Synthetic Methodology with a Built-In Nitrile Handle

The nitrile group at C8 serves as a versatile synthetic handle for further elaboration (hydrolysis to amide/carboxylic acid, reduction to amine, cycloaddition to tetrazole) . The rigid, zero‑rotatable‑bond scaffold simplifies conformational analysis during reaction optimization. When selecting a building block for library synthesis, the ≥98% purity grade from ChemScene reduces side‑product formation relative to the 95% grade offered by other vendors .

CNS Drug Discovery with Controlled Lipophilicity

The 8‑carbonitrile free base offers a LogP of 1.94–2.27, placing it within the favorable lipophilicity range for CNS drug candidates (typically LogP 2–4) while the elevated TPSA of 35.82 Ų provides a counterbalance that may limit excessive passive BBB penetration . This profile differentiates it from the more lipophilic parent THIQ (LogP 2.44, TPSA ~12 Ų) and the 7‑carbonitrile HCl salt (LogP 2.36), allowing medicinal chemists to fine‑tune physicochemical properties by choosing the appropriate regioisomer and salt form .

Multistep Synthesis with Existing Cold-Chain Logistics

For laboratories already maintaining 2–8°C storage capacity for other building blocks, the additional cold‑chain burden of the 8‑carbonitrile is neutral . In such environments, the compound’s 5‑position and 7‑position counterparts impose the same storage requirement, making the 8‑CN selection driven by the synthetic and pharmacological rationale rather than logistical constraints .

Application
Selection Property
Validation Focus
Regioisomer SAR studies
Nitrile placement at 8-position
ADME-predictive property validation
Multistep library synthesis
Nitrile handle with high purity grade
Reduced interference in sensitive steps
CNS-targeted research
Moderate lipophilicity and TPSA balance
Permeability-efflux assessment
Cold-chain integrated workflows
2–8°C storage compatibility
Logistics parity across isomer series
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